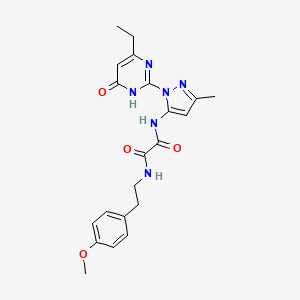
N1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methoxyphenethyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the compound’s systematic name, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed step-by-step process of how the compound is synthesized from its constituent elements or compounds.Molecular Structure Analysis
This would involve a detailed description of the compound’s molecular structure, including bond lengths and angles, hybridization states, and any notable structural features.Chemical Reactions Analysis
This would involve a description of the chemical reactions the compound undergoes, including any catalysts required and the products formed.Physical And Chemical Properties Analysis
This would involve a description of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Synthesis and Biological Activities
A study by Titi et al. (2020) on the synthesis, characterization, and bioactivities of pyrazole derivatives highlights the structural analysis and theoretical calculations to explain their biological activity against breast cancer and microbes, indicating potential applications in cancer research and antimicrobial studies (Titi et al., 2020).
Another research conducted by Deohate and Palaspagar (2020) explores the synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiation, evaluating their insecticidal and antibacterial potential. This signifies the relevance of such compounds in developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).
Farag et al. (2009) describe the use of 3-oxo-N-(pyrimidin-2-yl)butanamide in synthesizing new pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole derivatives, with some showing moderate antimicrobial activity. This suggests the compound's utility in developing new antimicrobial agents (Farag et al., 2009).
Anticancer Activity
- Abdellatif et al. (2014) investigated the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives, showing significant inhibitory activity on the MCF-7 human breast adenocarcinoma cell line. This underscores the potential of such molecules in cancer therapy (Abdellatif et al., 2014).
Antiviral Properties
- Research by Munier-Lehmann et al. (2015) on 2-(3-alkoxy-1H-pyrazol-1-yl)pyrimidines revealed notable antiviral properties, especially against measles virus, by inhibiting the dihydroorotate dehydrogenase enzyme. This indicates the potential application of related compounds in antiviral drug development (Munier-Lehmann et al., 2015).
Safety And Hazards
This would involve a description of any safety precautions that need to be taken when handling the compound, as well as any potential hazards associated with the compound.
Orientations Futures
This would involve a discussion of potential future research directions, such as potential applications of the compound or areas where further study is needed.
I hope this general approach helps! If you have more specific information about the compound, I might be able to provide a more detailed analysis.
Propriétés
IUPAC Name |
N'-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O4/c1-4-15-12-18(28)25-21(23-15)27-17(11-13(2)26-27)24-20(30)19(29)22-10-9-14-5-7-16(31-3)8-6-14/h5-8,11-12H,4,9-10H2,1-3H3,(H,22,29)(H,24,30)(H,23,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINUMXGOKATVHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-N2-(4-methoxyphenethyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-Furoyl)-3-[4-(dimethylamino)phenyl]thiourea](/img/structure/B2823227.png)
![N-[(3,4-dimethoxyphenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2823228.png)
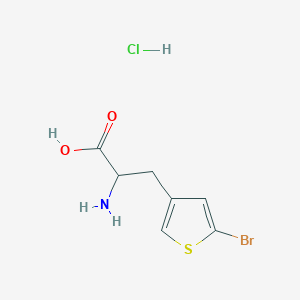
![2-[5-(2-Chloro-5-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B2823232.png)
![[(2S,3as,7as)-octahydro-1h-indol-2-yl]methanol hydrochloride](/img/structure/B2823233.png)
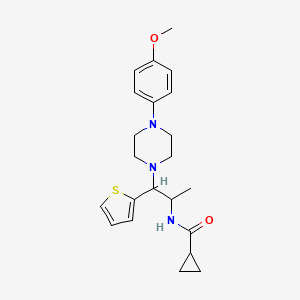
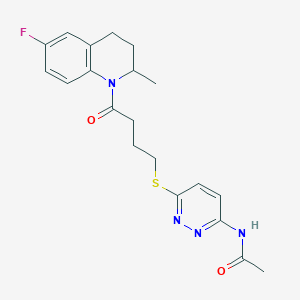
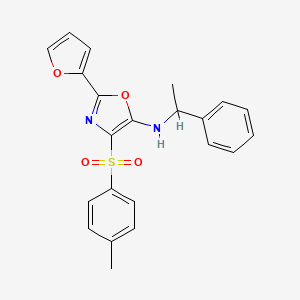
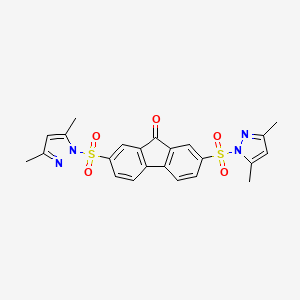
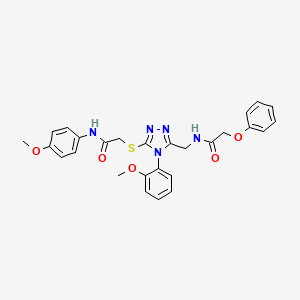
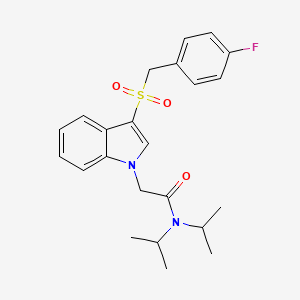
![N-(2,4-dimethylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2823242.png)
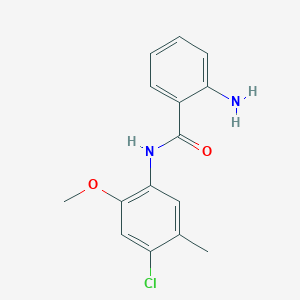
![(6-Methoxypyridin-3-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2823250.png)